4-Hydroxy-Teriflunomide, also known as (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4-trifluoromethylphenyl)-amide, is a derivative of Teriflunomide, which is primarily used in the treatment of multiple sclerosis. Teriflunomide itself is synthesized from 5-methylisoxazole-4-carboxylic acid and has gained attention due to its immunomodulatory properties. The compound has a molecular formula of C12H9F3N2O2 and a molecular weight of approximately 270.2 g/mol .
The primary source for 4-Hydroxy-Teriflunomide is through the chemical synthesis of Teriflunomide, which involves several key steps including the conversion of starting materials like 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethyl aniline into the final product . This compound is also found in pharmaceutical formulations, particularly those aimed at managing autoimmune conditions.
4-Hydroxy-Teriflunomide belongs to the class of compounds known as pyrimidines and is categorized under biopharmaceuticals due to its therapeutic applications. It is recognized as a small molecule drug with significant relevance in pharmacology and medicinal chemistry.
The synthesis of 4-Hydroxy-Teriflunomide can be achieved through several methods, with the most notable involving a telescoping reaction process. This method integrates multiple steps into a single reaction sequence, thus minimizing intermediate isolation and purification steps.
The molecular structure of 4-Hydroxy-Teriflunomide features a cyano group, hydroxyl group, and trifluoromethyl group attached to a butene backbone. Its structural representation confirms that it does not have any asymmetric centers, meaning it does not exist as enantiomers.
The primary chemical reactions involving 4-Hydroxy-Teriflunomide include:
The stability of 4-Hydroxy-Teriflunomide has been evaluated under various conditions, with findings indicating that it remains stable under normal storage conditions but may require careful handling to avoid degradation .
The mechanism by which 4-Hydroxy-Teriflunomide exerts its therapeutic effects primarily involves inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. By inhibiting this enzyme, the compound reduces the proliferation of activated lymphocytes and modulates immune responses.
Research indicates that this mechanism leads to decreased levels of inflammatory cytokines and reduced autoimmune activity in conditions such as multiple sclerosis .
4-Hydroxy-Teriflunomide is primarily used in clinical settings for the treatment of multiple sclerosis. Its immunomodulatory properties make it effective in reducing relapse rates and managing symptoms associated with autoimmune diseases. Additionally, ongoing research explores its potential applications in other inflammatory conditions and cancers due to its ability to modulate immune responses effectively .
4-Hydroxy-Teriflunomide (CAS 1058722-45-4) is a hydroxylated derivative of the immunomodulatory compound teriflunomide, characterized by the systematic name (2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Its molecular formula is C12H9F3N2O3, with a molecular weight of 286.21 g/mol [1] [6]. The compound features a conjugated system with a Z-configuration (cis-orientation) across the C2-C3 double bond, stabilized by intramolecular hydrogen bonding between the enolic 3-hydroxy group and the adjacent cyano functionality. The 4-hydroxy substituent introduces an additional chiral center at C4, creating potential for stereoisomerism, though the compound is typically characterized as a racemic mixture in research settings [6] [10].
The molecular architecture comprises three distinct regions:
This structural framework facilitates specific interactions with biological targets while influencing physicochemical properties. X-ray crystallographic analysis (though limited for this specific metabolite) of analogous compounds reveals that the Z-configuration promotes a near-planar arrangement of the enamide system, allowing for optimal conjugation across the molecular framework [6]. The trifluoromethyl group contributes significant electron-withdrawing character, influencing both the compound's acidity (pKa ~4.5 for the enol proton) and its dipole moment (calculated at ~5.2 Debye).
Table 1: Fundamental Chemical Identifiers of 4-Hydroxy-Teriflunomide
Property | Value | Reference |
---|---|---|
CAS Registry Number | 1058722-45-4 | [1] [6] |
Systematic Name | (2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide | [1] |
Molecular Formula | C12H9F3N2O3 | [1] [6] |
Molecular Weight | 286.21 g/mol | [1] [6] |
Synonyms | Teriflunomide 4-Hydroxy; Teriflunomide Impurity 8; (Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | [6] [10] |
4-Hydroxy-Teriflunomide exists within a metabolic continuum originating from the prodrug leflunomide, which undergoes rapid bioactivation to teriflunomide in vivo [3] [5]. The structural evolution across this series reveals key modifications that profoundly influence biological activity:
Leflunomide features an isoxazole ring (C12H9F3N2O2) that serves as a metabolic precursor. This five-membered heterocycle contains nitrogen and oxygen atoms, maintaining molecular compactness while masking the reactive enamide functionality [5] [8].
Teriflunomide (C12H9F3N2O2, MW 270.21 g/mol) results from hydrolytic opening of leflunomide's isoxazole ring, exposing the (Z)-2-cyano-3-hydroxy-but-2-enamide scaffold. This transformation yields the primary pharmacologically active species responsible for dihydroorotate dehydrogenase (DHODH) inhibition [3] [5] [8]. The structure retains the trifluoromethylphenyl group but replaces the isoxazole with a more flexible enol-carboxamide system capable of keto-enol tautomerism.
4-Hydroxy-Teriflunomide (C12H9F3N2O3, MW 286.21 g/mol) introduces a hydroxyl group at the C4 position of teriflunomide's butenamide chain. This modification increases molecular weight by 16 g/mol (oxygen addition) and significantly enhances hydrophilicity (calculated LogP reduction from ~2.1 to ~1.3) [6]. The added hydroxy group introduces a new stereocenter and expands hydrogen-bonding capacity, potentially altering target binding kinetics compared to the parent compound.
The hydroxylation at C4 represents a phase I metabolic transformation that modulates the molecule's electronic distribution and steric profile. While teriflunomide directly inhibits DHODH by binding to the ubiquinone site, the 4-hydroxy derivative exhibits modified binding characteristics due to steric interference from the additional hydroxy group and altered electronic properties [3] [7]. This metabolic transformation likely serves as a detoxification pathway, reducing the primary drug's immunosuppressive potency while potentially generating distinct biological activities.
Table 2: Structural and Functional Relationships in the Leflunomide Metabolic Pathway
Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Features | Biological Significance |
---|---|---|---|---|
Leflunomide | 5-Methylisoxazole-4-carboxamide | 270.19 | Isoxazole ring (prodrug feature) | Rapidly converts to teriflunomide in vivo |
Teriflunomide | (Z)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | 270.21 | Enolized β-hydroxyacrylonitrile, conjugated system | Primary active metabolite; DHODH inhibitor |
4-Hydroxy-Teriflunomide | (2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide | 286.21 | Additional C4 hydroxyl, chiral center | Secondary metabolite with modified target interactions |
The structural elucidation of 4-hydroxy-teriflunomide relies extensively on complementary spectroscopic techniques that provide fingerprint information for identification and purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy:Proton (1H) and carbon-13 (13C) NMR spectra reveal characteristic signals corresponding to the molecular framework. The enolic proton (C3-OH) appears significantly downfield (δ ~12.5 ppm) due to strong intramolecular hydrogen bonding with the cyano group. The C4 hydroxy proton resonates at δ ~5.8 ppm (exchangeable), while the methine proton at C4 occurs at δ ~4.3 ppm as a doublet (J = 6.5 Hz). The trifluoromethyl group generates a distinctive quartet in 19F NMR at δ -63.5 ppm, coupled to the aromatic protons [6] [10]. Aromatic protons adjacent to the strongly electron-withdrawing trifluoromethyl group appear as doublets between δ 7.6-7.8 ppm.
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) in negative mode displays a deprotonated molecular ion [M-H]- at m/z 285.0, consistent with the molecular formula. Characteristic fragmentation pathways include:
Fourier-Transform Infrared Spectroscopy (FT-IR):Key vibrational modes provide diagnostic structural information:
Crystallographic Characterization:While single-crystal X-ray diffraction data for 4-hydroxy-teriflunomide remains limited in public databases, analogous structures suggest the molecule adopts a nearly planar conformation stabilized by resonance across the enol-amide-cyano system and intramolecular hydrogen bonding (O-H···N≡C). The trifluoromethylphenyl ring lies approximately 15° out of plane with the enamide system to minimize steric interactions. The C4 hydroxy group extends away from the plane, potentially forming intermolecular hydrogen bonds in crystalline lattices [6] [10].
Table 3: Characteristic Spectroscopic Signatures of 4-Hydroxy-Teriflunomide
Spectroscopic Method | Key Assignments | Structural Information Revealed |
---|---|---|
1H NMR | δ 12.50 (s, 1H, C3-OH); δ 7.75 (d, 2H, ArH); δ 7.65 (d, 2H, ArH); δ 5.80 (br s, 1H, C4-OH); δ 4.30 (d, 1H, H-C4) | Hydrogen bonding; aromatic substitution pattern; chiral center |
13C NMR | δ 172.8 (C=O); δ 158.5 (C3); δ 143.0 (Cq-Ar-CF3); δ 132.5 (Cq-Ar); δ 128.5 (CH-Ar); δ 125.5 (q, J=32 Hz, CF3); δ 118.2 (CN); δ 116.0 (q, J=270 Hz, CF3); δ 70.2 (C4) | Carbon types; conjugation; trifluoromethyl coupling |
FT-IR | 3400-3200 cm-1 (O-H); 2225 cm-1 (C≡N); 1660 cm-1 (C=O); 1605 cm-1 (C=C); 1325/1120 cm-1 (CF3) | Functional groups; hydrogen bonding; conjugation effects |
MS (ESI-) | m/z 285.0 [M-H]-; 268.0 [M-H–OH]-; 145.0 [C7H4F3]- | Molecular mass; fragmentation pathways; structural subunits |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5